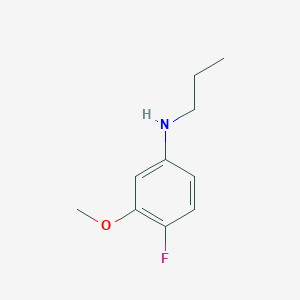

4-fluoro-3-methoxy-N-propylaniline

CAS No.:

Cat. No.: VC16190181

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | 4-fluoro-3-methoxy-N-propylaniline |

| Standard InChI | InChI=1S/C10H14FNO/c1-3-6-12-8-4-5-9(11)10(7-8)13-2/h4-5,7,12H,3,6H2,1-2H3 |

| Standard InChI Key | SFCCUPYWJVHXJJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=CC(=C(C=C1)F)OC |

Introduction

4-Fluoro-3-methoxy-N-propylaniline is an organic compound characterized by a fluorine atom and a methoxy group attached to a propylaniline structure. It is a versatile intermediate in organic synthesis, particularly in the production of more complex molecules such as sulfonamides, which are widely studied for their pharmacological properties. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Applications and Biological Activities

While specific biological activities of 4-fluoro-3-methoxy-N-propylaniline are not extensively documented, its derivatives, such as sulfonamides, have been studied for their potential pharmacological properties. These include antibacterial activities and inhibition of carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in organisms.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide detailed insights into the molecular structure of 4-fluoro-3-methoxy-N-propylaniline. These methods help confirm the presence of functional groups and their environments within the molecule.

Research Findings and Future Directions

Research on 4-fluoro-3-methoxy-N-propylaniline is limited, but its derivatives have shown promising biological activities. Future studies could focus on exploring its direct applications in medicinal chemistry or as a precursor for synthesizing compounds with specific pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume